Cas no 599-52-0 (2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one)

2,3,4,4,5,6-Hexachlorocyclohexa-2,5-dien-1-one is a chlorinated cyclohexadienone derivative with applications in synthetic organic chemistry and specialized industrial processes. Its highly chlorinated structure contributes to its reactivity, making it a useful intermediate in the synthesis of complex organic compounds, including agrochemicals and pharmaceuticals. The compound's stability under controlled conditions allows for precise functionalization, while its electron-deficient aromatic system facilitates nucleophilic substitution reactions. Due to its defined stereochemistry and purity, it is suitable for research and development in fine chemical synthesis. Proper handling is essential due to potential toxicity and environmental persistence.
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one structure
599-52-0 structure
Product name:2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one
CAS No:599-52-0
MF:C6OCl6
MW:300.7816
CID:1617498
PubChem ID:69029

2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one
    • Hexachlorfenol
    • Hexachlorocyclohexadienone
    • 2,3,4,4,5,6-hexachloro-cyclohexadiene-(2,5)-one-(1)
    • Hexachloro-2,5-cyclohexadienone
    • hexachlorocyclohexa-2,5-dien-1-one
    • 2,3,4,4,5,6-hexachloro-2,5-cyclohexadiene-1-one
    • Hexachloro-2,5-cyclohexadien-1-one
    • 2,3,4,4,5,6-hexachlorocyclohexa 2,5-dien 1-one
    • hexachloro-cyclohexa-2,5-dienone
    • Hexachlor-cyclohexa-2,5-dienon
    • Pentachlorphenol-chlor
    • 2,3,4,4,5,6-hexachlorocyclohexa-2,5-dienone
    • USAF DO-65
    • Hexachlorfenol [Czech]
    • 2,3,4,4,5,6-Hexachloro-2,5-cyclohexadien-1-one
    • USAF D
    • NSC2131
    • BRN 2055056
    • NSC 2131
    • SLKWROUNLHVIIQ-UHFFFAOYSA-N
    • 4-07-00-00289 (Beilstein Handbook Reference)
    • NSC-2868
    • 7FR4DMR2QZ
    • HEXACHLOROPHENOL
    • SCHEMBL5025868
    • Phenol, hexachloro-
    • 2,3,4,4,5,6-Hexachlorcyklohexa-2,5-dien-1-on [Czech]
    • 2,4,4,5,6-Hexachlorcyklohexa-2,5-dien-1-on
    • NSC2868
    • UNII-7FR4DMR2QZ
    • AI3-00152
    • 2, 2,3,4,4,5,6-hexachloro-
    • DTXSID10208611
    • Q5748689
    • 2,3,4,4,5,6-Hexachloro-2,5-cyclohexadienone
    • 2,4,4,5,6-Hexachloro-2,5-cyclohexadienone
    • 2,5-Cyclohexadien-1-one, 2,3,4,4,5,6-hexachloro-
    • 599-52-0
    • 2,3,4,4,5,6-Hexachlorcyklohexa-2,5-dien-1-on
    • NSC 2868
    • WLN: L6V DHJ BG CG DG DG EG FG
    • NSC-2131
    • Inchi: InChI=1S/C6Cl6O/c7-1-3(13)2(8)5(10)6(11,12)4(1)9
    • InChI Key: SLKWROUNLHVIIQ-UHFFFAOYSA-N
    • SMILES: C1(=C(C(C(=C(C1=O)Cl)Cl)(Cl)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 297.8083
  • Monoisotopic Mass: 297.808031g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.7737 (estimate)
  • PSA: 17.07
  • LogP: 4.12140

2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
City Chemical
H309-100GM
Hexachlorophenol
599-52-0 MP44-46deg
100gm
$85.04 2023-09-19

2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one Related Literature

Additional information on 2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one

Hexachlorocyclohexa-2,5-dien-1-one (CAS No 599-52-0): A Comprehensive Overview

Hexachlorocyclohexa-2,5-dien-1-one (commonly referred to as Hexachlorocyclohexa-2,5-dien-1-one) is a highly chlorinated cyclic compound with the CAS registry number CAS No 599-52-0. This compound belongs to the class of chlorinated cyclohexenones and has garnered significant attention in various fields due to its unique chemical properties and applications. The molecule consists of a cyclohexene ring with six chlorine atoms attached at specific positions, making it a derivative of cyclohexenone with extensive halogen substitution.

Recent studies have highlighted the importance of understanding the synthesis and reactivity of Hexachlorocyclohexa-2,5-dien-1-one in both academic and industrial contexts. Researchers have explored its potential as an intermediate in the synthesis of other chlorinated compounds, particularly in the development of advanced materials and pharmaceuticals. The compound's stability under various conditions has been extensively studied, revealing its resistance to thermal degradation and its ability to maintain structural integrity even under harsh chemical environments.

The structural characterization of Hexachlorocyclohexa-2,5-dien-1-one has been carried out using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into the electronic environment of the chlorine atoms and their influence on the overall reactivity of the molecule. Additionally, computational chemistry methods have been employed to predict the compound's electronic properties and reactivity patterns, further enhancing our understanding of its behavior in different chemical reactions.

In terms of applications, Hexachlorocyclohexa-2,5-dien-1-one has found utility in the synthesis of biologically active compounds. For instance, recent research has demonstrated its role as a precursor in the development of novel antiviral agents. The compound's ability to undergo various nucleophilic substitutions and additions makes it a valuable building block in organic synthesis.

Environmental considerations have also been a focal point in recent studies involving Hexachlorocyclohexa-2,5-dien-1-one. Researchers have investigated its persistence in different environmental matrices and its potential impact on ecosystems. Findings suggest that while the compound exhibits moderate persistence under certain conditions, its environmental footprint can be minimized through appropriate disposal and recycling practices.

Furthermore, advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing Hexachlorocyclohexa-2,5-dien-1-one. These methods aim to reduce the use of hazardous reagents and minimize waste generation during the production process. Such approaches not only enhance the eco-friendliness of the synthesis but also align with global efforts towards sustainable chemical manufacturing.

In conclusion, Hexachlorocyclohexa-2,5-dien-1-one (CAS No 599-52) is a versatile compound with a wide range of applications across various industries. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis and material science. As research continues to uncover new insights into its behavior and potential uses, Hexachlorocyclohexa-2,5-dien-1-one is poised to play an even more significant role in advancing scientific knowledge and technological innovations.

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